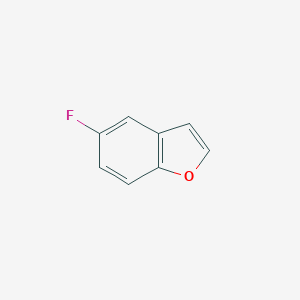

5-Fluorobenzofuran

Vue d'ensemble

Description

5-Fluorobenzofuran is a chemical compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ringBenzofurans are known for their significant biological activities and are found in various natural products and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method is the direct fluorination of benzofuran using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 4-fluoro-3-methylphenol can be used as a starting material, which undergoes cyclization and subsequent functional group transformations to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluorobenzofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents at different positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

- Oxidation products include quinones.

- Reduction products include dihydrobenzofurans.

- Substitution products vary depending on the substituent introduced .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

- 5-Fluorobenzofuran serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Reactivity and Mechanism

- The compound's reactivity is influenced by the presence of the fluorine atom, which enhances its electrophilic character. This property is exploited in reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of more complex molecular architectures.

Biological Activities

Antitumor Properties

- Recent studies have highlighted the potential of this compound derivatives as antitumor agents. For instance, compounds derived from benzofuran scaffolds have shown inhibitory effects on Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in various cancers including pancreatic and colon carcinomas .

Inhibitory Effects on GSK-3β

- In vitro assays demonstrated that certain derivatives exhibit low nanomolar IC50 values against GSK-3β, indicating their potential as therapeutic agents in cancer treatment .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 5 | 0.23 ± 0.04 | GSK-3β |

| Compound 33 | 0.73 ± 0.10 | GSK-3β |

Antiviral Activities

- The fluorinated benzofuran derivatives have also been studied for their antiviral properties. For example, modifications to nucleoside analogs incorporating this compound have shown enhanced potency against Hepatitis C virus (HCV) with EC50 values significantly lower than their non-fluorinated counterparts .

Medicinal Chemistry

Therapeutic Applications

- The incorporation of fluorine into heterocycles like benzofuran often enhances metabolic stability and bioavailability. This characteristic is crucial for drug development, as it can lead to improved pharmacokinetic profiles .

Case Study: HIV-1 G-Quadruplexes

- Research utilizing this compound-modified nucleosides has provided insights into the structural dynamics of HIV-1 long terminal repe

Mécanisme D'action

The mechanism of action of 5-Fluorobenzofuran involves its interaction with various molecular targets. The fluorine atom enhances its binding affinity to specific enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparaison Avec Des Composés Similaires

Benzofuran: The parent compound without the fluorine atom.

2-Fluorobenzofuran: A similar compound with the fluorine atom at the 2-position.

5-Chlorobenzofuran: A compound with a chlorine atom instead of fluorine at the 5-position.

Uniqueness: 5-Fluorobenzofuran is unique due to the presence of the fluorine atom at the 5-position, which significantly alters its chemical and biological properties compared to other benzofuran derivatives. This modification can enhance its stability, reactivity, and potential therapeutic applications .

Activité Biologique

5-Fluorobenzofuran, a derivative of benzofuran, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and therapeutic potential, supported by case studies and research findings.

Overview of this compound

This compound is characterized by a fluorine atom at the 5-position of the benzofuran ring. This modification enhances its stability and lipophilicity, influencing its pharmacological properties. Benzofuran derivatives are known for their anti-tumor , antibacterial , anti-oxidative , and anti-viral activities, making them valuable in drug development.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as glycogen synthase kinase-3 beta (GSK-3β), which is implicated in several cancers .

- Cell Signaling Pathways : The compound influences cellular processes by modulating signaling pathways and gene expression, leading to altered cell metabolism and growth inhibition in cancer cells.

Interaction with Biological Targets

This compound interacts with several biomolecules, enhancing binding affinity due to the electronegativity of the fluorine atom. This interaction is crucial for its biological efficacy. The compound's ability to bind effectively to specific targets underlines its potential as a therapeutic agent.

Metabolic Pathways

The compound is involved in multiple metabolic pathways, affecting oxidative stress and inflammation. Its influence on these pathways suggests potential applications in treating conditions related to oxidative damage and inflammatory responses.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested on pancreatic cancer cells, showing effective inhibition of cell growth at low micromolar concentrations. The structure-activity relationship (SAR) indicates that modifications to the benzofuran moiety can enhance potency against specific cancer types .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MiaPaCa-2 | 0.73 | Significant growth inhibition |

| BXPC-3 | 0.23 | High potency |

| HupT3 | >7 | Reduced efficacy |

Antibacterial Effects

Research has also indicated that this compound possesses antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Temporal and Dosage Effects

The stability and degradation of this compound are critical for its long-term biological effects. Studies indicate that the compound maintains its activity over extended periods, making it suitable for chronic treatment regimens. Additionally, dosage variations in animal models reveal that lower doses can elicit therapeutic effects while minimizing toxicity.

Propriétés

IUPAC Name |

5-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHMXRCGNWCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472600 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-59-1 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 5-fluorobenzofuran be used to study nucleic acid structures?

A: this compound can be incorporated into nucleoside analogues, such as this compound-modified 2'-deoxyuridine (FBF-dU), which can be integrated into DNA or RNA oligonucleotides. [] This modified nucleoside exhibits fluorescence properties and distinct 19F NMR signals that are sensitive to the surrounding environment, like solvent polarity, viscosity, and neighboring bases. [, ] This sensitivity allows researchers to probe different nucleic acid structures. For instance, the formation of duplexes, G-quadruplexes, and i-motifs can be distinguished based on the unique fluorescence and 19F NMR signatures of the incorporated FBF-dU. []

Q2: Can you explain how this compound acts as a "dual-purpose probe" in nucleic acid research?

A: The term "dual-purpose probe" highlights the advantage of utilizing both fluorescence and 19F NMR spectroscopy with a single modification. [] When incorporated into an oligonucleotide, this compound offers two distinct channels for analysis:

Q3: Beyond nucleic acids, are there other applications for this compound derivatives?

A: Yes, this compound has been explored as a scaffold for developing fluorescent probes for detecting small molecules. One example is its use in a turn-on fluorescent probe for hydrogen sulfide (H2S). [] In this case, a this compound derivative is modified with an azide group. Upon reaction with H2S, the azide is reduced, leading to a significant increase in fluorescence. This probe shows promise for detecting H2S in biological systems due to its sensitivity and selectivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.